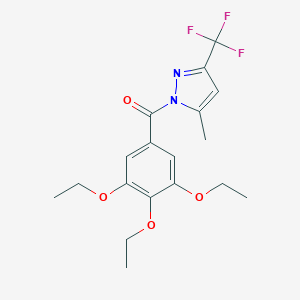![molecular formula C20H17N3O6 B213635 N-[4-(aminocarbonyl)phenyl]-5-({2-nitro-4-methylphenoxy}methyl)-2-furamide](/img/structure/B213635.png)
N-[4-(aminocarbonyl)phenyl]-5-({2-nitro-4-methylphenoxy}methyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminocarbonyl)phenyl]-5-({2-nitro-4-methylphenoxy}methyl)-2-furamide, also known as N-(4-carbamoylphenyl)-5-(2-nitro-4-(trifluoromethyl)phenoxy)-2-furamide (abbreviated as Compound 1), is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of Compound 1 is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways involved in cellular processes such as cell growth, inflammation, and apoptosis. Compound 1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been linked to the induction of cell cycle arrest and apoptosis in cancer cells. Additionally, Compound 1 has been found to modulate the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
Compound 1 has been found to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, Compound 1 has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and induce apoptosis. In inflammatory cells, Compound 1 has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In animal models of neurological disorders, Compound 1 has been shown to improve cognitive function, reduce neuroinflammation, and promote neuroprotection.
実験室実験の利点と制限
One advantage of Compound 1 for lab experiments is its high purity and stability, which allows for consistent and reproducible results. Additionally, Compound 1 has been shown to have low toxicity and good pharmacokinetic properties, making it a potential candidate for further development as a therapeutic agent. However, one limitation of Compound 1 is its relatively low solubility in aqueous solutions, which may require the use of organic solvents or other methods to enhance its bioavailability.
将来の方向性
There are several future directions for the study of Compound 1. One area of research is the development of more potent and selective analogs of Compound 1 for specific therapeutic applications. Another area of research is the investigation of the molecular mechanisms underlying the effects of Compound 1 on cellular processes such as cell growth, inflammation, and apoptosis. Additionally, the potential use of Compound 1 in combination with other therapeutic agents for synergistic effects should be explored. Finally, the in vivo efficacy and safety of Compound 1 should be further evaluated in animal models and clinical trials.
合成法
The synthesis of Compound 1 involves the reaction of 4-aminobenzoic acid with 2-nitro-4-(trifluoromethyl)phenol in the presence of a coupling agent, followed by the reaction of the resulting intermediate with 2-furoyl chloride. The reaction yields Compound 1 as a white solid with a purity of over 95%.
科学的研究の応用
Compound 1 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, Compound 1 has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly in breast cancer and lung cancer. In inflammation research, Compound 1 has been found to reduce the production of inflammatory cytokines and alleviate symptoms of inflammatory diseases such as arthritis. In neurological research, Compound 1 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
特性
製品名 |
N-[4-(aminocarbonyl)phenyl]-5-({2-nitro-4-methylphenoxy}methyl)-2-furamide |
|---|---|
分子式 |
C20H17N3O6 |
分子量 |
395.4 g/mol |
IUPAC名 |
N-(4-carbamoylphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H17N3O6/c1-12-2-8-17(16(10-12)23(26)27)28-11-15-7-9-18(29-15)20(25)22-14-5-3-13(4-6-14)19(21)24/h2-10H,11H2,1H3,(H2,21,24)(H,22,25) |
InChIキー |
RFWYRKRQZNEKPN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)C(=O)N)[N+](=O)[O-] |
正規SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)C(=O)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213552.png)
![N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213553.png)



![ethyl 4-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213559.png)

![2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide](/img/structure/B213563.png)
![N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213564.png)
![N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213565.png)


![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213569.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B213571.png)